molecular formula C10H13Cl2N3 B7577287 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine

1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine

Cat. No. B7577287
M. Wt: 246.13 g/mol
InChI Key: MKEPOHCFKQVKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine, also known as CP-868,596, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It was first synthesized by Pfizer in 2006 and has been studied extensively for its potential use in cancer treatment.

Mechanism of Action

1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine works by binding to the ATP-binding site of the EGFR and HER2 receptors, preventing their activation and subsequent downstream signaling pathways. This results in the inhibition of cell growth and proliferation, and ultimately, cell death.
Biochemical and Physiological Effects
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine for lab experiments is its specificity for EGFR and HER2 receptors, which allows for targeted inhibition of these pathways. However, one limitation is that it may not be effective in all cancer types, and may have limited efficacy in tumors that have developed resistance to EGFR-targeted therapies.

Future Directions

There are several future directions for research on 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine, including:
1. Combination therapy: Further studies are needed to determine the optimal combination of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine with other chemotherapy agents for maximum efficacy.
2. Biomarker identification: Biomarkers that can predict response to 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine treatment need to be identified to better target patients who are likely to benefit from the therapy.
3. Resistance mechanisms: The mechanisms of resistance to 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine need to be further elucidated to develop strategies to overcome resistance and improve treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine in different cancer types and patient populations.
In conclusion, 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine is a promising small molecule inhibitor of EGFR and HER2 receptors that has shown potential for use in cancer treatment. Further research is needed to fully understand its mechanisms of action, identify biomarkers for patient selection, and develop strategies to overcome resistance.

Synthesis Methods

The synthesis of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine involves several steps, starting with the reaction of 3,5-dichloropyridine-2-carboxylic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with 1,2-diaminoethane to yield 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine as a white solid.

Scientific Research Applications

1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and breast cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other chemotherapy agents.

properties

IUPAC Name

1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3/c11-7-3-8(12)10(14-4-7)15-5-9(13)6-1-2-6/h3-4,6,9H,1-2,5,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEPOHCFKQVKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC2=C(C=C(C=N2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine

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